Neoisoliquiritin is a natural product found in Spatholobus suberectus with data available.
See also: Glycyrrhiza Glabra (part of).
Neoisoliquiritin
CAS No.: 59122-93-9
Cat. No.: VC21337814
Molecular Formula: C21H22O9
Molecular Weight: 418.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 59122-93-9 |
---|---|
Molecular Formula | C21H22O9 |
Molecular Weight | 418.4 g/mol |
IUPAC Name | (E)-3-(4-hydroxyphenyl)-1-[2-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one |
Standard InChI | InChI=1S/C21H22O9/c22-10-17-18(26)19(27)20(28)21(30-17)29-13-6-7-14(16(25)9-13)15(24)8-3-11-1-4-12(23)5-2-11/h1-9,17-23,25-28H,10H2/b8-3+ |
Standard InChI Key | XQWFHGOIUZFQPJ-FPYGCLRLSA-N |
Isomeric SMILES | C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O |
SMILES | C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Canonical SMILES | C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Melting Point | 230 - 232 °C |
Introduction
Chemical Structure and Properties
Neoisoliquiritin belongs to the class of organic compounds known as pyranoisoflavonoids, which are isoflavonoids containing a pyran ring fused to the isoflavonoid skeleton . It is also categorized as a flavonoid O-glycoside, containing a carbohydrate moiety O-glycosidically linked to the flavonoid backbone . The compound is characterized by its molecular formula C₂₁H₂₂O₉ and has an average molecular mass of 418.3940 Da . The IUPAC name for neoisoliquiritin is (2E)-1-(2-hydroxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one .
Physical and Chemical Characteristics
Neoisoliquiritin exhibits several distinct physical and chemical properties that are important for understanding its behavior in biological systems and potential applications. The compound exists as a powder at room temperature and has specific physicochemical parameters as detailed in Table 1 .
Table 1: Physical and Chemical Properties of Neoisoliquiritin
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₂O₉ |
Average Mass | 418.3940 Da |
Monoisotopic Mass | 418.12638 Da |
Melting Point | 230-232°C |
Boiling Point | 743.5±60.0°C (Predicted) |
Density | 1.528 |
Solubility | Soluble in methanol, ethanol, DMSO and other organic solvents |
Appearance | Powder |
pKa | 7.36±0.35 (Predicted) |
CAS Registry Number | 59122-93-9 |
Chemically, neoisoliquiritin is considered an extremely weak basic (essentially neutral) compound based on its pKa value . This property influences its interaction with biological systems and its potential pharmacokinetic profile. The compound's solubility in organic solvents such as methanol, ethanol, and DMSO is significant for extraction and purification processes as well as for experimental research applications .
Natural Sources and Occurrence
Neoisoliquiritin occurs naturally in several plant species and has been detected in various food sources. Understanding its natural distribution provides insights into its ecological role and potential dietary sources.
Plant Sources
Neoisoliquiritin has been identified in multiple plant species, with significant concentrations found in members of the Glycyrrhiza genus. Table 2 summarizes the known plant sources of this compound .
Table 2: Plant Sources of Neoisoliquiritin
Plant Species | Family |
---|---|
Glycyrrhiza glabra (Licorice) | Fabaceae |
Glycyrrhiza inflata | Fabaceae |
Glycyrrhiza uralensis | Fabaceae |
Dahlia variabilis | Asteraceae |
Spatholobus suberectus Dunn | Leguminosae |
Ulex europaeus | Fabaceae |
Viguiera spp. | Asteraceae |
The compound is particularly prevalent in licorice plants (Glycyrrhiza species), which have been used traditionally in various medicinal systems worldwide . This widespread distribution across different plant families suggests that neoisoliquiritin may serve important ecological functions, possibly in plant defense mechanisms or other physiological processes.
Biosynthesis and Production
Understanding the biosynthetic pathway of neoisoliquiritin is crucial for developing sustainable production methods for this bioactive compound. Recent advances in synthetic biology have made significant progress in this area.
Heterologous Production
Recent advances in synthetic biology have enabled the development of heterologous production systems for flavonoids from Glycyrrhiza species. In a groundbreaking study, researchers achieved the de novo biosynthesis of liquiritin, a compound closely related to neoisoliquiritin, in Saccharomyces cerevisiae .
The study involved:
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Analysis and screening of enzyme-coding genes responsible for flavonoid biosynthesis through genome and comparative transcriptome database searches
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Determination of catalytic functions of candidate genes through in vitro or in vivo characterization
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Reconstruction of the complete biosynthetic pathway in yeast, using endogenous yeast metabolites as precursors and cofactors
This successful demonstration of heterologous production provides a foundation for the development of sustainable production methods for neoisoliquiritin and related flavonoids. Such approaches could overcome the limitations of traditional extraction methods, which are dependent on plant cultivation and may face sustainability challenges.
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